Superior ENT1 Inhibitory Potency: NBMPR vs. Dipyridamole
S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) demonstrates substantially higher affinity for human ENT1 compared to the clinically used vasodilator dipyridamole. This potency difference is critical when complete ENT1 blockade is required at low compound concentrations to minimize off-target effects .
| Evidence Dimension | Inhibitory constant (Ki) for human ENT1 |
|---|---|
| Target Compound Data | Ki = 0.4 nM |
| Comparator Or Baseline | Dipyridamole: Ki = 8.18 nM |
| Quantified Difference | NBMPR is approximately 20-fold more potent |
| Conditions | hENT1 binding assay |
Why This Matters
For researchers requiring maximal ENT1 inhibition with minimal compound mass—particularly in sensitive in vivo models or when formulating for limited solubility—NBMPR's 20-fold higher potency provides a distinct experimental advantage.
